3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(16)6-5-12-13-7(9(14)15)3-4-11-8(6)13/h3-5H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZHWQNQGATNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423182-25-5 | |
| Record name | 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting potential interactions with light-sensitive targets.
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors.
Biochemical Pathways
Given the photophysical properties of pyrazolo[1,5-a]pyrimidines, it’s plausible that they may influence pathways related to light-dependent reactions or signaling.
Result of Action
The photophysical properties of pyrazolo[1,5-a]pyrimidines suggest potential applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials.
Action Environment
Given the compound’s photophysical properties, factors such as light exposure could potentially influence its action.
Biochemical Analysis
Biochemical Properties
3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with various proteins and biomolecules, modulating their activity. For instance, it has been identified as a selective inhibitor of certain protein kinases, which are crucial in regulating cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein kinases can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling events. This compound has also been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active site of target enzymes, such as protein kinases, and inhibits their activity. This binding interaction is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and persistent effects on cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydrolysis and oxidation. The enzymes involved in these metabolic processes include cytochrome P450 oxidases and esterases. These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target enzymes and regulatory proteins. This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action within the cell.
Biological Activity
3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 1423182-25-5) is a compound that has garnered attention in biochemical research due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H9N3O4
- Molecular Weight : 235.2 g/mol
- Purity : Typically around 95%.
The compound exhibits significant biological activity primarily through its role as an inhibitor of specific enzymes, particularly protein kinases. Protein kinases are crucial for regulating various cellular processes, including signal transduction pathways that influence cell growth and metabolism.
Inhibition of Protein Kinases
Research indicates that this compound selectively inhibits certain protein kinases. This inhibition leads to alterations in phosphorylation patterns of target proteins, which subsequently affects downstream signaling events critical for cellular function .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Selective inhibition of protein kinases involved in cell signaling pathways. |
| Cellular Effects | Modulates cellular functions by altering gene expression and metabolic processes. |
| Photophysical Properties | Exhibits tunable photophysical properties that may have applications in intracellular studies and organic materials. |
Study on Anticryptosporidial Activity
A study investigated the potential of pyrazolopyrimidine derivatives, including compounds similar to this compound, as inhibitors of phosphodiesterase (PDE), specifically targeting Cryptosporidium parvum. The lead compounds demonstrated potent anticryptosporidial activity with minimal off-target effects in animal models. This study highlights the compound's potential therapeutic applications against parasitic infections .
Inhibition Assays
In a biochemical assay evaluating the inhibition of PfDHODH (a target enzyme in malaria), compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold exhibited varying degrees of inhibition. Notably, some derivatives showed up to 30% inhibition at a concentration of 50 μM, indicating that structural modifications can enhance biological activity .
Biochemical Pathways
The compound's interaction with various biomolecules suggests involvement in multiple biochemical pathways. Its ability to modulate enzyme activity positions it as a valuable tool for studying complex cellular processes and developing therapeutic agents.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves cyclocondensation reactions using β-ketoesters and aminopyrazoles. This method allows for the creation of various analogues that can be screened for enhanced biological activity. A study highlighted the synthesis of several derivatives, which were evaluated for their antitubercular properties, indicating that modifications to the core structure can lead to significant changes in activity and selectivity against Mycobacterium tuberculosis .
Antitubercular Activity
Research has shown that compounds related to pyrazolo[1,5-a]pyrimidine have potential as antitubercular agents. High-throughput screening identified certain derivatives that exhibited low cytotoxicity while maintaining efficacy against M. tuberculosis. The mechanism of action appears to involve interference with key metabolic pathways within the bacteria, such as iron homeostasis and cell wall biosynthesis .
Structure-Activity Relationships (SAR)
A detailed SAR study indicated that specific structural features of this compound are crucial for its biological activity. For instance, modifications to the ethoxycarbonyl group can significantly impact the compound's interaction with biological targets .
Antimicrobial Applications
The antimicrobial properties of this compound suggest its potential use in developing new antibiotics. Its ability to target resistant strains of bacteria makes it a candidate for further investigation in drug development programs aimed at treating infections caused by multidrug-resistant organisms .
Cancer Research
Some studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives may exhibit anticancer properties by inhibiting specific kinases involved in tumor progression. The exploration of these compounds in cancer models could provide insights into their utility as chemotherapeutic agents .
Case Studies and Experimental Findings
Chemical Reactions Analysis
Reaction Conditions and Yields
The reaction conditions significantly influence the yields and purity of the synthesized compounds. For instance:
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Temperature and Stoichiometry : The stoichiometric addition of reactants and careful control of reaction temperature are crucial for optimizing yields. For example, heating a mixture neat can produce exocyclic amines as the only nucleophile available under specific conditions .
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Use of β-Enaminones : Employing β-enaminones in the synthesis has shown enhanced reactivity compared to traditional 1,3-dicarbonyl compounds. This is attributed to the electronic effects imparted by substituents on the enaminone moiety, which can modulate the reaction pathway and increase yields significantly .
Functionalization Reactions
Once synthesized, 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo further functionalization:
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Azide-Nitrile Cycloaddition : This reaction has been explored using sodium azide as a source of azide fragments. The cycloaddition can lead to a variety of derivatives with potential biological activity .
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Pd-Catalyzed Cross-Coupling : Compounds derived from this acid can also participate in palladium-catalyzed carbon-carbon cross-coupling reactions, allowing for further diversification of the chemical structure and potential enhancement of biological activity .
Table 2: Functionalization Reactions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Azide-Nitrile Cycloaddition | Sodium azide in DMF | Variable |
| Pd-Catalyzed Cross-Coupling | Various coupling partners | Variable |
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Key Differentiators of this compound
- Acid-Base Properties : The carboxylic acid at position 7 confers higher water solubility versus esters (e.g., ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, pKa ~3.09) .
- Thermal Stability: Higher melting points (e.g., 217–220°C for bromophenyl analogs ) suggest robust crystalline packing compared to non-aromatic derivatives.
Q & A
Q. What are the standard synthetic routes for preparing 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For example, methyl 5-amino-1H-pyrazole-4-carboxylate reacts with a β-keto ester under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core. Intermediates are characterized via H NMR, C NMR, IR spectroscopy, and mass spectrometry. Key spectral features include carbonyl stretching vibrations (~1690 cm in IR) and characteristic aromatic proton signals in the δ 6.8–8.5 ppm range in H NMR .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns and ester/carboxylic acid functionality. For instance, the ethoxycarbonyl group appears as a triplet (δ ~1.3 ppm for CH) and quartet (δ ~4.3 ppm for OCH) in H NMR.
- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm confirm carbonyl groups (ester and carboxylic acid).
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNO: 248.0668).
- HPLC : Purity is assessed using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the cyclocondensation step?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol, as observed in the synthesis of related pyrazolo[1,5-a]pyrimidine-3-carboxamides .
- Catalysis : Acidic (e.g., HCl) or basic (e.g., KCO) conditions can be tailored to stabilize intermediates. For example, KCO in 1,4-dioxane at 95°C improved yields in analogous reactions by 20–30% .
- Temperature Control : Gradual heating (70–90°C) minimizes side reactions like ester hydrolysis .
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
- Variable-Temperature NMR : Resolves dynamic effects (e.g., rotamers) that obscure splitting patterns.
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous C signals, particularly for overlapping pyrimidine and pyrazole carbons.
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, which revealed planar molecular geometry and intermolecular hydrogen bonding .
Q. How does the introduction of substituents at position 5 or 7 influence biological activity?
- Position 5 : Electron-withdrawing groups (e.g., Cl, CF) enhance enzymatic inhibition (e.g., kinase targets) by increasing electrophilicity at the pyrimidine core .
- Position 7 : Carboxylic acid or carboxamide groups improve water solubility and binding affinity to polar enzyme pockets. For example, 7-benzamido derivatives showed 10-fold higher activity in A receptor antagonism assays compared to unsubstituted analogs .
Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?
- Molecular Docking : Predicts binding modes to targets like adenosine receptors. For instance, trifluoromethyl groups at position 2 improve hydrophobic interactions in ATP-binding pockets .
- QSAR Modeling : Correlates substituent electronegativity with logP values to optimize bioavailability. Derivatives with cLogP < 3 exhibit better membrane permeability .
Methodological Insights
Table 1: Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives
Table 2: Spectral Benchmarks for Key Functional Groups
| Functional Group | H NMR (δ, ppm) | IR (cm) |
|---|---|---|
| Ethoxycarbonyl (COOEt) | 1.30 (t, J=7.1 Hz, CH), 4.25 (q, J=7.1 Hz, OCH) | 1705–1720 |
| Carboxylic acid (COOH) | Broad signal (~12–13 ppm) | 1680–1700 (stretch), 2500–3300 (O-H) |
| Pyrimidine C-H | 8.20–8.50 (d, J=5 Hz) | - |
Critical Analysis of Contradictory Data
Discrepancies in reported melting points (e.g., 118–120°C vs. >300°C for similar derivatives) may arise from polymorphism or residual solvent. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to resolve such issues .
Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
